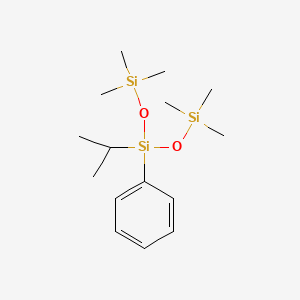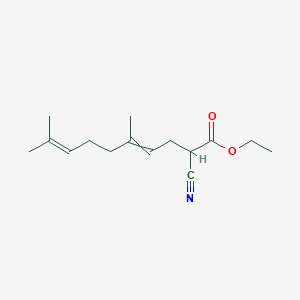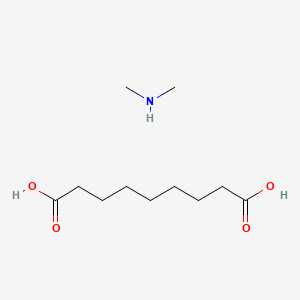![molecular formula C28H25Br B14210369 1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene CAS No. 832744-38-4](/img/structure/B14210369.png)
1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromine atom and two ethynyl-linked phenyl groups, one of which is further substituted with a hexyl chain
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of a bromo-substituted benzene with an ethynyl-substituted phenyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes. Common reagents used in these reactions include bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological macromolecules.
Industry: Used in the production of advanced materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene involves its interaction with molecular targets through its aromatic and ethynyl groups. These interactions can influence various pathways, including those involved in electron transfer and molecular recognition. The specific pathways and targets depend on the context of its application, such as in biological systems or material science.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene is unique due to its specific substitution pattern and the presence of a hexyl chain. Similar compounds include:
- 1-Bromo-4-ethynylbenzene
- 1-Bromo-3-iodobenzene
- 1-Bromo-4-(phenylethynyl)benzene These compounds share structural similarities but differ in their substitution patterns and functional groups, which can lead to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
832744-38-4 |
|---|---|
Molekularformel |
C28H25Br |
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
1-bromo-3-[2-[3-[2-(4-hexylphenyl)ethynyl]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C28H25Br/c1-2-3-4-5-8-23-13-15-24(16-14-23)17-18-25-9-6-10-26(21-25)19-20-27-11-7-12-28(29)22-27/h6-7,9-16,21-22H,2-5,8H2,1H3 |
InChI-Schlüssel |
IDCJQBUTOLUCNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C#CC2=CC(=CC=C2)C#CC3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)
![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)
![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)
![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)
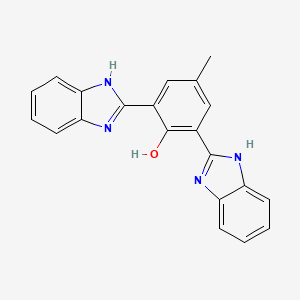
![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)
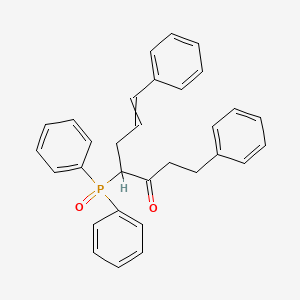
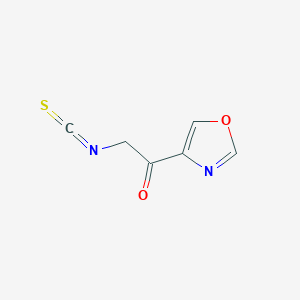
methanone](/img/structure/B14210364.png)
![N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210376.png)
